REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[N:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH2:5]Cl.N1C=CC=CC=1.[CH3:17][O:18][C:19]1[CH:24]=[CH:23][C:22]([NH2:25])=[CH:21][CH:20]=1.[OH-:26].[Na+]>C(Cl)(Cl)Cl.CCOC(C)=O>[Cl:2][C:3]1[C:4]([C:5]([NH:25][C:22]2[CH:23]=[CH:24][C:19]([O:18][CH3:17])=[CH:20][CH:21]=2)=[O:26])=[CH:7][CH:8]=[CH:9][N:10]=1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
2.94 g
|
Type
|
reactant
|
Smiles
|
Cl.ClC1=C(CCl)C=CC=N1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
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N1=CC=CC=C1
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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COC1=CC=C(C=C1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The organic layer was washed with 1 N NaOH (1×), water (1×)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over potassium carbonate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by recrystallization (EtOAc:hexanes)
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC=C1C(=O)NC1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.56 g | |
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |